2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of cyclohexyl, pyrrole, triazole, and methoxyphenyl groups
Preparation Methods
The synthetic route may involve the use of reagents such as dry pyridine, acetone, and various sulfonating agents . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide include other triazole and pyrrole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities . Some examples include:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- Various benzimidazole derivatives
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H25N5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-11-9-17(10-12-18)22-19(27)15-29-21-24-23-20(16-7-3-2-4-8-16)26(21)25-13-5-6-14-25/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,22,27) |
InChI Key |
BWRLLNGFQIJCKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
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